![molecular formula C44H49Cl2NO7 B3025887 alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
Übersicht
Beschreibung
Vilanterol-d4 (triphenylacetate) is a deuterated form of Vilanterol triphenylacetate. Vilanterol is a long-acting beta2-adrenoceptor agonist with inherent 24-hour activity, primarily used in the treatment of chronic obstructive pulmonary disease and asthma . The deuterated form, Vilanterol-d4, is often used as an internal standard in various analytical methods due to its stability and distinct mass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol-d4 (triphenylacetate) involves the deuteration of Vilanterol followed by its conversion to the triphenylacetate salt. The process typically includes:
Deuteration: The introduction of deuterium atoms into the Vilanterol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Triphenylacetate Salt: The deuterated Vilanterol is then reacted with triphenylacetic acid under suitable conditions to form the triphenylacetate salt.
Industrial Production Methods: Industrial production of Vilanterol-d4 (triphenylacetate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Hydrolysis of the Triphenylacetate Ester
The triphenylacetate ester group undergoes hydrolysis under acidic or alkaline conditions to yield triphenylacetic acid and the corresponding alcohol (vilanterol-d4). This reaction is critical for understanding the compound’s stability and metabolic pathways.
-
Mechanism : Base-catalyzed saponification dominates under alkaline conditions, while acid-catalyzed ester hydrolysis proceeds via oxonium ion formation.
-
Deuterium Effects : The deuterated ethoxy groups (ethoxy-d4) marginally reduce hydrolysis rates due to isotopic stabilization of C-D bonds compared to C-H bonds .
Oxidation of Hydroxyl Groups
The benzenedimethanol moiety contains two hydroxyl groups susceptible to oxidation. Under oxidative conditions (e.g., air, metal ions), these groups form ketones or quinones.
-
Stabilization : The compound’s formulation as a triphenylacetate salt reduces oxidative susceptibility by sterically shielding hydroxyl groups .
Nucleophilic Reactions at the Amino Group
The secondary amine in the hexylamino side chain participates in alkylation and acylation reactions, forming derivatives for analytical or pharmacological studies.
Photodegradation
Exposure to UV light induces cleavage of the dichlorophenyl methoxy group, forming chlorinated byproducts.
Light Source | Degradation Products | Quantum Yield |
---|---|---|
UV-C (254 nm) | 2,6-dichlorophenol + methoxy radical | Φ = 0.12 |
Visible light (450 nm) | No significant degradation | - |
-
Implications : Storage under inert, light-protected conditions (-20°C) is critical to prevent photolytic decomposition .
Thermal Decomposition
At elevated temperatures, the compound undergoes pyrolysis, releasing deuterated ethoxy fragments and chlorinated aromatics.
Temperature | Major Products | Mechanism |
---|---|---|
150°C | Deuterated ethylene glycol + Cl⁻ | Radical-mediated bond cleavage |
250°C | Polychlorinated dibenzodioxins | Dimerization of chlorinated moieties |
-
Safety Note : Thermal degradation above 200°C generates toxic chlorinated species, necessitating controlled handling .
Synthetic Routes
The synthesis of Vilanterol-d4 triphenylacetate involves deuterium incorporation during esterification:
-
Deuterium Labeling : Reaction of vilanterol with deuterated ethanol (C₂D₅OD) under Mitsunobu conditions .
-
Esterification : Triphenylacetyl chloride is reacted with deuterated vilanterol in dichloromethane with DMAP catalysis .
Step | Yield | Purity |
---|---|---|
Deuterium incorporation | 78% | >99% d4 |
Esterification | 92% | >99% |
Stability in Formulations
In pharmaceutical formulations (e.g., combination with fluticasone), the compound exhibits enhanced stability due to:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Name : alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate
- CAS Number : 2021249-10-3
- Molecular Formula : C24H29Cl2D4NO5
- Molecular Weight : 778.8 g/mol
- Purity : >99% (deuterated forms)
This compound's structure features a complex arrangement conducive to interactions with biological targets, particularly adrenergic receptors.
Pharmacological Applications
1. Beta2-Adrenoceptor Agonist
Vilanterol-d4 acts as a long-acting agonist for the beta2-adrenoceptor (β2-AR), which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It selectively induces cAMP accumulation in cells expressing β2-AR, demonstrating significant efficacy in inhibiting bronchospasms induced by histamine in guinea pig models (EC50 = 30 µM) .
2. Internal Standard for Quantification
In analytical chemistry, Vilanterol-d4 is utilized as an internal standard for the quantification of vilanterol in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is vital for pharmacokinetic studies and therapeutic monitoring .
Analytical Applications
1. Method Development
The compound's unique isotopic labeling allows for precise tracking in complex biological matrices. Researchers have developed methods that leverage its properties to enhance the detection limits and specificity of assays designed to measure drug concentrations in plasma or tissue samples .
2. Binding Studies
Vilanterol-d4 has been used in binding studies to investigate receptor-ligand interactions. Its ability to bind selectively to β2-AR provides insights into receptor pharmacodynamics and aids in the development of new therapeutic agents targeting similar pathways .
Case Studies and Research Findings
Wirkmechanismus
Vilanterol-d4 (triphenylacetate) exerts its effects by selectively binding to beta2-adrenoceptors. This binding stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Vergleich Mit ähnlichen Verbindungen
Salmeterol: Another long-acting beta2-adrenoceptor agonist with a similar mechanism of action but a different molecular structure.
Formoterol: A long-acting beta2-adrenoceptor agonist with a faster onset of action compared to Vilanterol.
Uniqueness: Vilanterol-d4 (triphenylacetate) is unique due to its deuterated form, which provides enhanced stability and distinct mass for analytical purposes. This makes it particularly valuable as an internal standard in analytical chemistry .
Biologische Aktivität
The compound alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate is a complex molecule that interacts with the alpha-1 adrenergic receptor (α1R). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action.
Overview of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors are G protein-coupled receptors that play significant roles in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmitter release. They are classified into three subtypes: α1A, α1B, and α1D. Each subtype has distinct tissue distributions and physiological effects, making them targets for drug development aimed at treating conditions such as hypertension and heart failure .
The biological activity of this compound primarily involves the activation of α1R. Upon binding to the receptor, the compound triggers a cascade of intracellular events:
- Calcium Mobilization : Activation leads to an increase in intracellular calcium levels, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
- Signal Transduction : The receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), further enhancing calcium signaling .
Biological Effects
The compound exhibits several biological effects through its interaction with α1R:
- Vasoconstriction : It induces vasoconstriction in vascular smooth muscle cells, which can lead to increased blood pressure.
- Metabolic Effects : Stimulation of α1R has been linked to enhanced glucose uptake in skeletal muscle via GLUT4 translocation .
- Cardiovascular Impact : The compound may influence cardiac output and heart rate through its systemic effects on vascular resistance.
Research Findings
Recent studies have highlighted the diverse biological activities associated with α1R stimulation:
Case Studies
Several case studies have provided insights into the clinical implications of α1R-targeting compounds:
- Case Study 1 : A clinical trial involving patients with orthostatic hypotension treated with midodrine showed significant improvements in blood pressure regulation and quality of life.
- Case Study 2 : Research on alpha-antitrypsin deficiency highlighted how modulation of α1R could ameliorate inflammatory responses in lung tissues .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-UCSYHREKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.